molecular formula C10H10BrNS B107839 N-Allylbenzothiazolium Bromide CAS No. 16407-55-9

N-Allylbenzothiazolium Bromide

Cat. No.: B107839
CAS No.: 16407-55-9
M. Wt: 256.16 g/mol
InChI Key: MEYXQRPXVJWXBZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylbenzothiazolium Bromide can be synthesized through the reaction of 2-lithiobenzothiazole with allyl bromide. The reaction typically involves the use of a tungsten(0) complex and occurs in a solvent such as tetrahydrofuran (THF) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4). The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Chemical Reactions Analysis

Types of Reactions: N-Allylbenzothiazolium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-allylbenzothiazole derivative .

Scientific Research Applications

N-Allylbenzothiazolium Bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Methylbenzothiazolium Bromide
  • N-Ethylbenzothiazolium Bromide
  • N-Propylbenzothiazolium Bromide

Comparison: N-Allylbenzothiazolium Bromide is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Biological Activity

N-Allylbenzothiazolium bromide is a compound belonging to the class of benzothiazolium salts, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its antibacterial, antifungal, and plant growth regulatory properties.

Chemical Structure and Synthesis

This compound can be synthesized through the alkylation of benzothiazole with allyl bromide. The reaction typically involves the use of a suitable base to facilitate the formation of the benzothiazolium salt. The structural integrity and purity of the compound can be confirmed using spectroscopic methods such as UV-Vis and IR spectroscopy.

Biological Activity Overview

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it has a pronounced effect on strains such as Staphylococcus aureus, including antibiotic-resistant variants. In contrast, its activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is minimal or nonexistent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 ng/cm³
Escherichia coliNo inhibition observed
Pseudomonas aeruginosaNo inhibition observed

2. Antifungal Activity

The compound also demonstrates antifungal activity against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida pseudotropicalis and Penicillium funiculosum. The effectiveness varies with concentration, indicating a dose-dependent relationship.

Fungal StrainInhibition Concentration
Candida pseudotropicalisEffective at 100 µg/ml
Penicillium funiculosumEffective at 50 µg/ml

3. Plant Growth Regulation

This compound has been identified as a potential plant growth regulator. Its effects on plant cells include both stimulation and inhibition of growth, depending on the concentration used. At lower concentrations, it promotes cell division and chlorophyll synthesis in plants like Euglena gracilis, while higher concentrations can inhibit these processes.

Concentration (mol/dm³)Growth Effect
10710^{-7}16.51% stimulation
10310^{-3}53.03% inhibition

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated that at concentrations above 200 ng/cm³, it effectively inhibited the growth of Staphylococcus aureus, while showing no effect on gram-negative strains.

Case Study 2: Antifungal Activity Assessment
Another study evaluated the antifungal properties of this compound against common pathogenic fungi. The compound showed promising results, particularly against Candida pseudotropicalis, where significant growth inhibition was observed at concentrations starting from 50 µg/ml.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt metabolic processes in microorganisms. The exact mechanism remains an area for further research but is believed to involve interference with cell wall synthesis in bacteria and fungal cells.

Properties

IUPAC Name

3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXQRPXVJWXBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CSC2=CC=CC=C21.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936901
Record name 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16407-55-9
Record name Benzothiazolium, 3-allyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

135 g of benzothiazole and 121 g of allylbromide were mixed and the mixture was heated for 2 hours on a steam bath to solidify by crystallization. After cooling, diethyl ether was added to wash the crystals. After filtration and drying, the crystals obtained were recrystallized from ethanol. Melting point: 145°-147°C.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research paper provide regarding the impact of substituents on the spectroscopic properties of N-Allylbenzothiazolium Bromide derivatives?

A1: The research paper investigates the UV-Vis and fluorescence spectra of 2-[2-(4-cyclaminophenyl)ethen-1-yl]benzothiazoles and their this compound counterparts []. While the paper doesn't directly focus on this compound itself, it explores how incorporating this moiety, along with other substituents, influences the photophysical properties of the studied compounds. The study observes that both the solvent polarity and the nature of the substituents on the benzothiazole ring significantly affect the absorption and emission characteristics. This suggests that modifications to the this compound structure can be used to fine-tune its optical properties for specific applications.

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